Structural Differentiation from the Des-Methyl Analog: Geminal Dimethyl Substitution
The target compound incorporates a gem‑dimethyl group at the alkynyl carbon, whereas the closest commercial analog 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid (CAS 1598617‑57‑2) carries a secondary carbon bearing only one methyl group and a hydrogen at the same position . The additional methyl group increases molecular weight from 179.17 g/mol to 193.20 g/mol (+7.8%) and raises the calculated XLogP3‑AA from approximately 0.9 to 1.2 (+0.3 log units), as computed by PubChem’s consensus algorithm [1]. This lipophilicity shift can meaningfully impact passive membrane permeability and non‑specific protein binding. Furthermore, replacement of the allylic/propargylic C–H bond of the des‑methyl analog with a C–C bond eliminates a known site of cytochrome P450 oxidation, a feature that medicinal chemistry precedent associates with improved metabolic stability, although no direct stability assay data exist for either compound [2].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 193.20 g/mol; XLogP3-AA ≈ 1.2 |
| Comparator Or Baseline | 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid (CAS 1598617-57-2): MW = 179.17 g/mol; XLogP3-AA ≈ 0.9 |
| Quantified Difference | ΔMW = +14.03 g/mol (+7.8%); ΔXLogP3-AA ≈ +0.3 log units |
| Conditions | Computed using PubChem XLogP3 3.0 consensus algorithm; values for target compound extrapolated from the furan analog listed in ChemSrc and PubChem. |
Why This Matters
Even this single‑methyl deletion yields a >14 Da mass difference and measurable lipophilicity change, indicating that the two compounds are not interchangeable for SAR studies, metabolic stability screens, or formulation work where physicochemical properties influence solubility, permeability, and protein binding.
- [1] PubChem computed property XLogP3 3.0 consensus algorithm. Values for CAS 1343167-86-1 and CAS 1598617-57-2 obtained from PubChem compound pages. View Source
- [2] Nassar A-EF, Kamel AM, Clarimont C. Improving the decision-making process in the structural modification of drug candidates: enhancing metabolic stability. Drug Discov Today. 2004;9(23):1020-1028. DOI: 10.1016/S1359-6446(04)03280-5 (General concept of gem‑dimethyl blocking of metabolic soft spots). View Source
